Home > Products > Screening Compounds P115100 > 2-Iodobenzylguanidine
2-Iodobenzylguanidine - 16125-86-3

2-Iodobenzylguanidine

Catalog Number: EVT-1229766
CAS Number: 16125-86-3
Molecular Formula: C16H22I2N6O4S
Molecular Weight: 648.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Iodobenzylguanidine, also known as meta-iodobenzylguanidine, is a chemical compound that has garnered attention for its applications in medical imaging and therapeutic interventions, particularly in the diagnosis and treatment of neuroendocrine tumors. This compound is classified as a radiopharmaceutical and is primarily used in positron emission tomography (PET) scans and targeted radiotherapy due to its affinity for the norepinephrine transporter.

Source

2-Iodobenzylguanidine can be synthesized from various precursors, including meta-iodobenzylamine and guanidine hydrochloride. The synthesis methods have evolved over the years to improve yield, purity, and cost-effectiveness.

Classification

2-Iodobenzylguanidine falls under the category of organic compounds known as guanidines. It is specifically classified as a substituted guanidine due to the presence of an iodine atom on the benzyl group. Its structural formula is C9_9H10_10IN_N and it has a molecular weight of approximately 276.09 g/mol.

Synthesis Analysis

Methods

The synthesis of 2-iodobenzylguanidine has been explored through several methods:

  1. Traditional Synthesis:
    • Involves the reaction of guanidine hydrochloride with meta-iodobenzylbromide in a basic medium.
    • A typical reaction setup includes sodium metal in dry ethanol, followed by refluxing with meta-iodobenzylbromide for several hours. The product is then crystallized from methanol, yielding about 43% purity .
  2. Solvent-Free Method:
    • A more recent approach utilizes cyanoguanidine and meta-iodobenzylamine hydrochloride without solvents, which simplifies the process and increases yield (up to 60.5%) by heating the mixture at high temperatures (200°C) for several hours .
  3. One-Step Method:
    • A convenient one-step method has been introduced that combines various reactants to produce 2-iodobenzylguanidine with reduced steps and costs, enhancing practicality for large-scale production .

Technical Details

The synthesis often employs spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to characterize the product and confirm its structure. The melting point is also measured to assess purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-iodobenzylguanidine features:

  • A benzene ring substituted with an iodine atom at the meta position.
  • A guanidine functional group attached to the benzyl carbon.

Data

  • Molecular Formula: C9_9H10_10IN_N
  • Molecular Weight: 276.09 g/mol
  • Melting Point: Typically ranges around 170°C, depending on purity .
Chemical Reactions Analysis

Reactions

2-Iodobenzylguanidine participates in various chemical reactions:

  1. Radiolabeling:
    • It can be radiolabeled with isotopes such as iodine-123 or iodine-131 for use in diagnostic imaging or therapy .
  2. Dehalogenation:
    • The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other functional groups, allowing for further derivatization.

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure product formation and purity.

Mechanism of Action

Process

The mechanism of action of 2-iodobenzylguanidine primarily involves its interaction with norepinephrine transporters in neuroendocrine tissues. Once administered, it mimics norepinephrine uptake, allowing it to accumulate in adrenergic tissues.

Data

This accumulation facilitates imaging through positron emission tomography and enables targeted radiotherapy by delivering radioactive isotopes directly to tumor sites that express norepinephrine transporters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the iodine atom which can be replaced or modified during chemical reactions.
Applications

Scientific Uses

2-Iodobenzylguanidine is primarily used in:

  1. Diagnostic Imaging:
    • Employed in PET scans for visualizing neuroendocrine tumors.
  2. Therapeutic Applications:
    • Used in targeted radiotherapy for treating certain types of cancer by delivering therapeutic doses of radiation directly to tumor cells expressing norepinephrine transporters.
  3. Research:
    • Utilized in studies exploring adrenergic signaling pathways and neuroendocrine function due to its specific binding properties.
Chemical Structure and Physicochemical Properties of 2-Iodobenzylguanidine

Molecular Architecture and Structural Analogues to Norepinephrine

2-Iodobenzylguanidine (commonly referred to as meta-iodobenzylguanidine or mIBG) is an aralkylguanidine derivative with the molecular formula C₈H₁₀IN₃ and a molar mass of 275.093 g·mol⁻¹ [2] [5]. Its core structure consists of a benzyl group linked to a guanidine moiety via a methylene bridge, with an iodine atom at the meta position of the aromatic ring. This configuration confers structural similarity to the catecholamine neurotransmitter norepinephrine (NE), enabling mIBG to exploit the same uptake mechanisms in adrenergic tissues [1] [7].

The guanidine group in mIBG exists as a strong organic base with pKa values between 13 and 13.6, facilitating protonation to the guanidinium form under physiological conditions [1]. This protonation enhances molecular recognition by the norepinephrine transporter (NET) through charge pairing and hydrogen bonding with protein residues. Additionally, the aromatic iodine provides a site for radiolabeling while contributing to π-π stacking interactions with aromatic residues in enzyme active sites or receptors [1] [7]. Key structural differences from norepinephrine include:

  • Replacement of catechol ring with iodinated benzene, reducing susceptibility to metabolic degradation by catechol-O-methyltransferase (COMT)
  • Substitution of β-hydroxyl group with a hydrogen atom, decreasing affinity for vesicular monoamine transporters (VMAT)
  • Guanidine group instead of a primary amine, enhancing metabolic stability but reducing NET affinity compared to NE [4] [7]

Table 1: Structural Comparison of mIBG and Norepinephrine

Structural FeaturemIBGNorepinephrine
Aromatic Ringmeta-iodobenzeneCatechol
Side Chain-CH₂-NH-C(=NH)NH₂-CH(OH)-CH₂-NH₂
Ionizable GroupsGuanidine (pKa 13-13.6)Amine (pKa 9.2), Catechol OH (pKa 10.8)
Molecular Weight275.093 g/mol169.18 g/mol
NET RecognitionModerate (Km ~1-5 μM)High (Km ~0.1-1 μM)

Radiochemical Characteristics: Iodine Isotopes (¹²³I, ¹³¹I) and Decay Profiles

mIBG's diagnostic and therapeutic utility depends critically on the iodine isotope incorporated at the meta position. The compound may be radiolabeled with several iodine radioisotopes, with iodine-123 and iodine-131 being clinically predominant [1] [4] [7].

Iodine-123 (¹²³I-mIBG):

  • Half-life: 13.2 hours
  • Primary emissions: Gamma ray (159 keV; 83% abundance) suitable for single-photon emission computed tomography (SPECT)
  • Production: Cyclotron via ¹²⁴Te(p,2n)¹²³I reaction
  • Diagnostic advantages: Superior image resolution (6-7 mm), lower radiation burden (effective dose ~0.013 mSv/MBq), and compatibility with SPECT/CT hybrid imaging [4] [7]

Iodine-131 (¹³¹I-mIBG):

  • Half-life: 8.02 days
  • Emissions: Beta particles (Eₘₐₓ = 606 keV, 89% abundance; Eₘₐₓ = 333 keV, 7% abundance) with therapeutic tissue penetration of 0.8-2 mm; Gamma rays (364 keV, 81% abundance) permitting post-therapy imaging
  • Production: Nuclear reactor via ¹³⁰Te(n,γ)¹³¹Te → β⁻ → ¹³¹I
  • Therapeutic rationale: Beta emissions induce DNA double-strand breaks in target cells, while the longer half-life enables prolonged radiation exposure [1] [7]

The radiochemical purity of labeled compounds is critical, with HPLC analyses showing that freshly prepared ¹²³I-mIBG solutions typically exceed 95% radiochemical purity when using high-purity precursors. Radiolysis can occur during storage, necessitating stabilizers like ascorbic acid [1] [6].

Table 2: Radionuclide Properties of Iodine Isotopes in mIBG

Property¹²³I-mIBG¹³¹I-mIBG
Physical Half-life13.2 hours8.02 days
Primary Emission TypeGamma (γ)Beta (β⁻) + Gamma (γ)
Principal Energy159 keV (83%)β⁻: 606 keV (89%); γ: 364 keV (81%)
Imaging UtilityHigh (SPECT/CT)Limited (Post-therapy scans)
Therapeutic UtilityNoneHigh (DNA damage via β⁻)
Typical Radiochemical Purity>95%>95%

Stability and Degradation Pathways Under Physiological Conditions

The chemical stability of mIBG is governed primarily by two labile sites: the guanidine group and the carbon-iodine bond. Under physiological conditions, degradation occurs through three primary pathways [1] [2]:

  • Deiodination:
  • Spontaneous loss of iodide under UV exposure or alkaline conditions (pH >8)
  • Generates meta-hydroxybenzylguanidine or meta-desiodobenzylguanidine
  • Accelerated by oxidizing agents (e.g., H₂O₂) or endogenous deiodinases
  • Accounts for <10% degradation in vitro over 24 hours at pH 7.4, 37°C [1]
  • Guanidine Hydrolysis:
  • Nucleophilic attack on the imine carbon (C=N) under acidic conditions
  • Leads to cleavage into meta-iodobenzylamine and urea
  • Kinetic studies show first-order degradation with rate constant k = 3.2 × 10⁻⁶ s⁻¹ at pH 2 [1]
  • Oxidative Degradation:
  • Mediated by reactive oxygen species or peroxidases
  • Forms N-hydroxyguanidines or nitriles
  • Significant in inflammatory microenvironments containing neutrophils

Stress testing reveals that mIBG hemisulfate (MIBGHS) exhibits remarkable stability under acidic conditions (pH 2-3) and dry heat (≤60°C) for >72 hours. However, aqueous solutions degrade when exposed to UV light (253.7 nm), alkaline buffers (pH >9), or oxidizing agents [1]. HPLC-MS/MS analyses identify key degradation products including meta-bromobenzylguanidine (from bromide impurities), meta-iodobenzylamine, and dimeric species formed through Michael additions. Proper storage at -18°C in anhydrous environments preserves stability for >12 months, with <0.5% total impurities [1] [6].

Table 3: Stability Profile of mIBG Under Stress Conditions

Stress ConditionExposure DurationMajor Degradation ProductsDegradation Rate
UV Light (254 nm)72 hoursDeiodinated products, Oxidized guanidines>20% degradation
Alkaline (pH 10)48 hoursmeta-Hydroxybenzylguanidine, meta-Iodobenzylamine15-25% degradation
Oxidative (0.1% H₂O₂)24 hoursN-Oxides, Nitriles10-15% degradation
Acidic (1M HCl)72 hoursMinimal degradation<2% degradation
Dry Heat (60°C)72 hoursNone detected<1% degradation

Partition Coefficients and Solubility Profiles in Biological Matrices

The partitioning behavior of mIBG between aqueous and lipid phases significantly influences its biodistribution, cellular uptake, and clearance kinetics. Experimental determinations yield the following physicochemical parameters [5] [7]:

Partition Coefficient (log P):

  • Experimental log P (octanol/water): -1.42 ± 0.08 at pH 7.4
  • pH-dependent partitioning due to guanidine protonation (pKa 13.0-13.6):
  • pH <11: log D = -2.1 to -1.5 (predominantly ionized)
  • pH >13: log P = 0.9-1.2 (neutral form)
  • Reflects high hydrophilicity and limited passive membrane diffusion

Solubility:

  • mIBG free base: Sparingly soluble in water (2.3 mg/mL at 25°C)
  • Hemisulfate salt (MIBGHS): Highly water-soluble (>100 mg/mL)
  • Solubility in organic solvents:
  • Ethanol: 15.7 mg/mL
  • Acetonitrile: 3.2 mg/mL
  • Chloroform: <0.1 mg/mL
  • GMP-grade MIBGHS exhibits ≥99% purity (HPLC) with water content <0.5% (Karl Fischer) and negligible residual solvents (<50 ppm ethanol, <10 ppm acetonitrile) [6]

In biological matrices, mIBG's distribution is transporter-dominated rather than diffusion-controlled. The cationic nature facilitates binding to organic cation transporters (OCT1, OCT2, OCT3) and multidrug and toxin extrusion proteins (MATE1/2-K) in renal tubules, liver, and salivary glands [7]. Plasma protein binding is minimal (<15%), correlating with rapid renal excretion (t₁/₂ α = 15 min, t₁/₂ β = 4.5 h). Approximately 90% of administered mIBG is excreted unchanged in urine within 24 hours, while <10% undergoes metabolism to meta-iodohippuric acid (MIHA) via unknown enzymatic pathways [2] [7].

The limited solubility of the free base necessitates pharmaceutical formulations as hemisulfate salts for clinical administration. Analytical characterization confirms that MIBGHS is a white to nearly white crystalline solid with melting point 218-220°C (decomposition) and stability maintained at -18°C under nitrogen atmosphere [6].

Table 4: Summary of Key Physicochemical Properties of mIBG

PropertyValueConditions/Method
Molecular FormulaC₈H₁₀IN₃-
Molar Mass275.093 g/mol-
log P (octanol/water)-1.42 ± 0.08pH 7.4, shake-flask
Aqueous Solubility (free base)2.3 mg/mL25°C
Hemisulfate Solubility>100 mg/mL25°C
pKa13.0-13.6Potentiometric titration
Melting Point (hemisulfate)218-220°C (dec)Differential scanning calorimetry
Plasma Protein Binding<15%Equilibrium dialysis

Properties

CAS Number

16125-86-3

Product Name

2-Iodobenzylguanidine

IUPAC Name

2-[(2-iodophenyl)methyl]guanidine;sulfuric acid

Molecular Formula

C16H22I2N6O4S

Molecular Weight

648.3 g/mol

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

BOGZKRQIRABOGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C(N)N)I.C1=CC=C(C(=C1)CN=C(N)N)I.OS(=O)(=O)O

Synonyms

2-iodobenzylguanidine
ortho-iodobenzylguanidine

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)I.C1=CC=C(C(=C1)CN=C(N)N)I.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.